molecular formula C22H19BrN2O6S2 B11540337 Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B11540337
M. Wt: 551.4 g/mol
InChI Key: FMMKISQWYGWUMH-UHFFFAOYSA-N
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Description

Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate (phew, that’s a mouthful!) is a complex organic compound. Let’s break it down:

    Molecular Formula: CHBrNOS

    Molecular Weight: 502.38 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Bromination of Ethyl 2-(4-bromophenyl)acetate: The starting material is ethyl 2-(4-bromophenyl)acetate, which undergoes bromination to introduce the second bromine atom.

    Thiazole Ring Formation: The brominated intermediate reacts with thiosemicarbazide to form the thiazole ring.

    Sulfonamide Formation: The thiazole ring then reacts with chlorosulfonic acid to form the sulfonamide group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol.

Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically involves more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions:

    Bromination: The initial bromination step introduces the bromine atom at the benzylic position.

    Thiazole Ring Formation: This involves cyclization of the intermediate compound.

    Sulfonamide Formation: The chlorosulfonic acid reaction leads to the sulfonamide group.

Common Reagents and Conditions:

Major Products: The final product is the ethyl ester of the titled compound.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity due to its unique structure.

    Chemistry: Used as a synthetic intermediate for other compounds.

Properties

Molecular Formula

C22H19BrN2O6S2

Molecular Weight

551.4 g/mol

IUPAC Name

ethyl 2-[[2-[2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl]sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H19BrN2O6S2/c1-2-30-21(29)14-5-8-16-18(9-14)33-22(24-16)25-19(27)11-32-12-20(28)31-10-17(26)13-3-6-15(23)7-4-13/h3-9H,2,10-12H2,1H3,(H,24,25,27)

InChI Key

FMMKISQWYGWUMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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